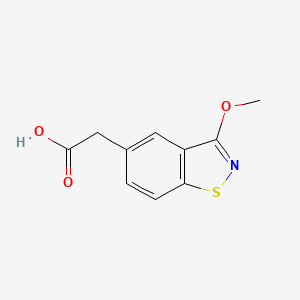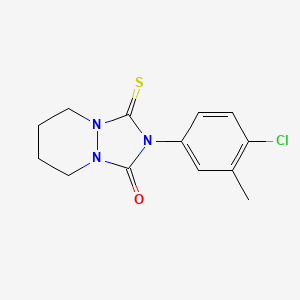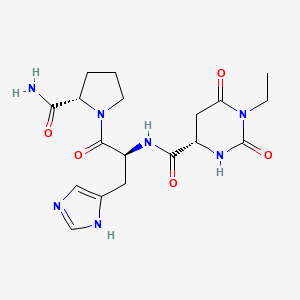![molecular formula C16H17ClN4S B12691787 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride CAS No. 3068-73-3](/img/structure/B12691787.png)
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride is a synthetic organic compound known for its vibrant color and applications in various fields. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-methylbenzothiazolium chloride. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with light and biological molecules. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell damage and death. This mechanism is particularly useful in photodynamic therapy for targeting cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- **4-[(Dimethylamino)phenyl]azo]benzoic acid succinimidyl ester
- **4-(Dimethylamino)azobenzene-4′-sulfonyl chloride
- **2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
Comparison: 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride stands out due to its unique combination of the benzothiazolium ring and the azo group, which imparts distinct photophysical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
3068-73-3 |
|---|---|
Molekularformel |
C16H17ClN4S |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C16H17N4S.ClH/c1-19(2)13-10-8-12(9-11-13)17-18-16-20(3)14-6-4-5-7-15(14)21-16;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VAFSCZKBDCHCEG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


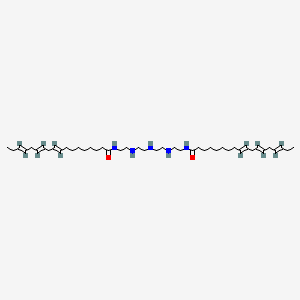

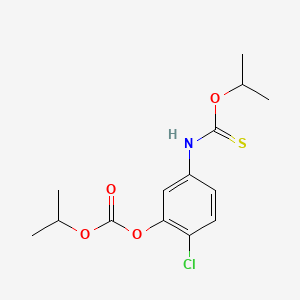

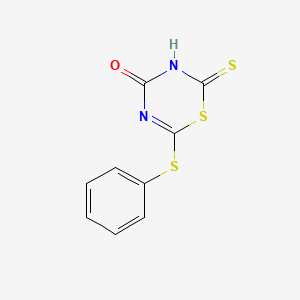

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
